Nilotinib Hydrochloride Monohydrate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and is indicated for chronic myelogenous leukemia and has 7 investigational indications. This drug has a black box warning from the FDA.

Properties

IUPAC Name |

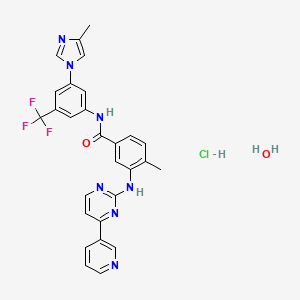

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBPQSYLYYBPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClF3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238967 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-90-8 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals

Introduction

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2] Marketed under the brand name Tasigna®, its efficacy is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API), Nilotinib Hydrochloride Monohydrate.[2][3] This technical guide provides an in-depth analysis of these properties, offering crucial data for researchers, scientists, and drug development professionals. Understanding its solubility, stability, and solid-state characteristics is paramount for formulation design, manufacturing process control, and ensuring optimal bioavailability. The compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which presents significant challenges in drug formulation.[4][5]

General Physicochemical Properties

This compound is a white to slightly yellowish or greenish-yellow powder.[3][6] It is the monohydrochloride, monohydrate salt of the nilotinib base and does not possess a chiral center, hence it is not optically active.[3][4]

| Property | Value | Reference |

| Chemical Name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate | [3] |

| Molecular Formula | C₂₈H₂₂F₃N₇O · HCl · H₂O | [3] |

| Molecular Weight | 583.99 g/mol | [4] |

| CAS Registry No. | 923288-90-8 | [3] |

| Appearance | White to slightly yellowish to slightly greenish yellow powder | [3][6] |

| BCS Class | Class IV (Low Solubility, Low Permeability) | [4][5] |

| Optical Activity | None (no asymmetric carbon) | [4] |

Solubility Profile and Related Parameters

The solubility of this compound is markedly pH-dependent, a critical factor for its absorption in the gastrointestinal tract. Its aqueous solubility decreases significantly as the pH increases.[4][7]

Table 2.1: Solubility in Various Solvents

| Solvent | Solubility Description | Reference |

| Dimethyl Sulfoxide (DMSO) | Freely soluble / Very soluble | [3][4] |

| Ethanol | Sparingly soluble | [3][4] |

| Methanol | Sparingly soluble | [3][4] |

| Water | Practically insoluble | [3] |

| Acetonitrile | Very slightly soluble | [3] |

| n-Octanol | Very slightly soluble | [3] |

| Buffer (pH ≥ 4.5) | Practically insoluble | [4][7] |

Table 2.2: Ionization and Partitioning Characteristics

| Parameter | Value | Conditions | Reference |

| pKa₁ | 2.1 | - | [3][4] |

| pKa₂ | 5.4 | - | [3][4] |

| Log D | -1.1 | n-Octanol / 0.1 N HCl buffer at 37°C | [4] |

| pH (0.02% solution) | 4.3 | in Water/Ethanol (50:50 v/v) | [3][4] |

| pH (0.1% suspension) | 5.3 | in Water | [3][4] |

Solid-State Characterization

The solid-state form of an API affects its stability, dissolution rate, and manufacturability. Nilotinib Hydrochloride can exist in various crystalline forms, including hydrates and other polymorphs.[5][8] The monohydrate is a well-characterized form where one mole of water is integral to the crystal lattice structure.[5]

3.1. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the crystal form, including dehydration and melting events.

Table 3.1: Thermal Properties of this compound

| Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Observation | Reference |

| DSC | Dehydration | ~97.8 | ~133.4 | Endothermic peak corresponding to the loss of lattice water. | [9][10] |

| TGA | Water Loss | - | ~140 | Weight loss of ~3.2% w/w, equivalent to one mole of water. | [5] |

| DSC | Melt / Decomposition | ~194.2 | ~199.1 | Endothermic event following dehydration. | [9] |

Note: An initial small endotherm around 50°C may also be observed, corresponding to the loss of surface water.[5]

3.2. Crystallographic Data

Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline form of the API. The monohydrate form has a distinct and reproducible diffraction pattern.

Table 3.2: Characteristic PXRD Peaks for this compound

| 2θ Angle (°) |

| 8.66 |

| 11.42 |

| 17.37 |

| 19.23 |

| 25.50 |

(Reference:[11])

3.3. Stability Profile

Stability studies indicate that this compound is stable under thermal and photolytic conditions.[12][13] However, it is susceptible to degradation in acidic, basic, and oxidative environments.[12] Forced degradation studies show that hydrolysis of the amide group can occur under acidic and basic conditions.[12] Long-term stability data supports an expiry of 24 months when stored at temperatures not exceeding 25°C.[4]

Spectroscopic Profile

Various spectroscopic techniques are employed to confirm the identity and structure of the molecule.

-

Infrared (IR) Spectroscopy: Used as a primary identification method, confirming the presence of key functional groups.[3]

-

UV-Visible Spectroscopy: The molecule exhibits a maximum absorbance (λmax) in the range of 250-270 nm, which can be used for quantification.[14] A specific UV spectroscopic method has been developed with a λmax of 303 nm.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate and confirm the chemical structure of the nilotinib molecule.[3][12]

Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][16] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation.[16][17] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of leukemia cells.[16][18][19] The primary pathways inhibited are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[19][20]

Experimental Protocols

Standardized protocols are essential for the consistent and accurate characterization of this compound.

6.1. Powder X-ray Diffraction (PXRD)

-

Instrument: PANalytical X'Pert Pro or equivalent.

-

Radiation: CuKα1 (1.5406 Å) radiation.

-

Voltage/Current: 45 kV and 40 mA.

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

-

Scan Range: Typically 2° to 40° in 2θ.

-

Scan Speed: Variable, e.g., 2°/min.

-

Data Analysis: The resulting diffractogram is compared with reference patterns of known polymorphic forms.[5]

6.2. Differential Scanning Calorimetry (DSC)

-

Instrument: Mettler Toledo DSC or TA Instruments Q2000.

-

Sample Pans: ~3-5 mg of the sample is weighed into a 40 µL aluminum pan and hermetically sealed.[5][21]

-

Temperature Range: Typically from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 250-300 °C).[21]

-

Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is maintained to provide an inert environment.[21]

-

Data Analysis: The thermogram is analyzed for endothermic and exothermic events, such as dehydration, glass transitions, and melting/decomposition.[10]

6.3. Thermogravimetric Analysis (TGA)

-

Instrument: TA Instruments Q600 or equivalent.

-

Sample Size: Approximately 5-10 mg of the sample is placed in an open TGA pan.

-

Heating Rate: A linear heating rate, often 10 °C/min, is applied.

-

Temperature Range: From ambient to a temperature sufficient to ensure complete degradation (e.g., 300°C or higher).

-

Atmosphere: Performed under a controlled nitrogen atmosphere.

-

Data Analysis: The TGA curve is analyzed for weight loss steps, which are quantified to determine the water content and decomposition profile.[5]

6.4. Dynamic Vapor Sorption (DVS)

-

Instrument: TA Instruments Q5000SA or similar.

-

Method: The sample is subjected to a program of varying relative humidity (RH) at a constant temperature (e.g., 25°C). A full cycle typically involves a sorption phase (e.g., 0% to 90% RH) followed by a desorption phase (90% to 0% RH) in 10% RH increments.[5]

-

Equilibrium Condition: The instrument proceeds to the next RH step after the sample weight has stabilized (e.g., dm/dt ≤ 0.01% per minute).

-

Data Analysis: A sorption-desorption isotherm is generated to classify the hygroscopicity of the material and assess the physical stability of the hydrate (B1144303) form.[5]

6.5. Solubility Determination

-

Method: An equilibrium solubility method is used. An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2 to 7.4) and other relevant solvents.

-

Conditions: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[4][5]

-

Analysis: The suspensions are filtered, and the concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]

Conclusion

The physicochemical properties of this compound are complex and require thorough characterization. Its BCS Class IV nature, characterized by low, pH-dependent solubility, is a dominant factor influencing its biopharmaceutical performance. The solid-state properties, particularly the existence of a stable monohydrate form, are crucial for ensuring product consistency and quality. The comprehensive data and protocols outlined in this guide serve as a vital resource for scientists and researchers engaged in the development, formulation, and manufacturing of nilotinib-based drug products.

References

- 1. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9580408B2 - Polymorphic forms of nilotinib hydrochloride - Google Patents [patents.google.com]

- 3. arasto.com [arasto.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]

- 8. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. wjpls.org [wjpls.org]

- 16. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 17. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Solute Concentration and Filtration Rate on the Scale Production of a Physically Stable Amorphous Solid Form of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

Nilotinib Hydrochloride Monohydrate solubility profile in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility Profile of Nilotinib (B1678881) Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor, is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1][2] Marketed as Tasigna®, its active pharmaceutical ingredient is Nilotinib Hydrochloride Monohydrate.[3][4] Chemically, it is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide monohydrochloride monohydrate.[3][5]

From a biopharmaceutical perspective, nilotinib is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, signifying both low aqueous solubility and low intestinal permeability.[4][6] This profile presents significant challenges for oral drug formulation and bioavailability. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, details relevant experimental protocols for its determination, and illustrates its primary mechanism of action.

General Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Appearance | White to slightly yellowish or slightly greenish-yellow powder | [1][3][6] |

| Molecular Formula | C₂₈H₂₂F₃N₇O·HCl·H₂O | [3] |

| Molecular Weight | 583.99 g/mol | [6] |

| pKa | pKa1: 2.1, pKa2: 5.4 | [3][5][6] |

| BCS Class | Class IV (Low Solubility, Low Permeability) |[4][6] |

Aqueous Solubility Profile

The aqueous solubility of this compound is critically dependent on pH, a characteristic feature for weakly basic compounds. Its solubility is significantly higher in acidic conditions and decreases sharply as the pH increases.[3][4][7]

pH-Dependent Solubility

With two pKa values at 2.1 and 5.4, nilotinib's ionization state changes across the physiological pH range of the gastrointestinal tract.[3][5][6] In the low pH environment of the stomach (pH 1-2), the molecule is more protonated and thus more soluble.[8] As it transitions to the higher pH of the small intestine (pH 5 to 7), its solubility dramatically decreases, and it is considered practically insoluble at a pH of 4.5 and above.[1][4][6] This pH-dependent solubility is a primary factor limiting its oral absorption.[4]

Solubility in Various Solvents

The solubility of this compound has been characterized in a range of aqueous and organic solvents. This information is crucial for developing appropriate analytical methods and formulation strategies.

Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Practically Insoluble | [3] |

| Aqueous Buffers (pH ≥ 4.5) | Practically Insoluble | [1][4][6] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble / Soluble | [3][5][6] |

| Ethanol | Sparingly Soluble / Slightly Soluble | [1][3][6] |

| Methanol (B129727) | Sparingly Soluble / Slightly Soluble | [1][3][6] |

| Acetonitrile | Very Slightly Soluble | [3][6] |

| n-Octanol | Very Slightly Soluble |[3][6] |

Quantitative Solubility Data

Quantitative solubility data for nilotinib is limited in the public domain and often depends on the specific solid-state form (polymorph) and experimental conditions.

Quantitative Solubility of Nilotinib Polymorphs

| Medium | Polymorph Form I | Polymorph Form II | Fold Increase (II vs I) | Reference |

|---|---|---|---|---|

| 0.1 M HCl (pH 1.0) | - | - | 2.1x | [9] |

| Phosphate Buffer (pH 6.8) | - | - | 2.0x |[9] |

Note: Absolute solubility values for each polymorph were not provided in the source material.

Experimental Protocols

Accurate determination of nilotinib's solubility requires robust and well-defined protocols. Below are methodologies for equilibrium solubility determination and dynamic dissolution analysis.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic equilibrium solubility of this compound at various pH values.

-

Preparation of Buffer Solutions : Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). Verify the final pH of each buffer.

-

Sample Addition : Add an excess amount of this compound powder to separate vials containing a fixed volume of each buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation : After equilibration, allow the vials to stand to let undissolved solids settle. Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a fine-pored filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilution : Dilute the filtered sample with an appropriate solvent (e.g., a mixture of methanol and water) to a concentration within the calibrated range of the analytical method.[10]

-

Quantification : Analyze the concentration of dissolved nilotinib in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method is commonly used for the accurate quantification of nilotinib.[11]

-

Column : Reversed-phase C18 column (e.g., 50 mm x 2.0 mm ID, 4 µm particle size).[11]

-

Mobile Phase : A gradient of methanol with 1 mM NH₄OH and water.[11]

-

Flow Rate : 0.4 mL/min.[11]

-

Column Temperature : 40°C.[11]

-

Detection : UV absorbance at 265 nm.[11]

-

Injection Volume : 10 µL.[11]

B. UV-Vis Spectrophotometry A simpler, though potentially less specific, method involves UV spectrophotometry.

-

Solvent : A 1:1 mixture of methanol and water is suitable for dissolving nilotinib and preparing dilutions.[10]

-

Wavelength of Maximum Absorbance (λmax) : 263 nm.[10]

-

Procedure : Prepare a standard stock solution of known concentration. Create a calibration curve by measuring the absorbance of a series of dilutions. Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.[10]

Dynamic Dissolution Testing (pH-Switch Model)

To better simulate the transit of the drug through the gastrointestinal tract, a pH-switch dissolution model can be employed.[11]

-

Gastric Phase : Add the nilotinib formulation to a vessel containing simulated gastric fluid (SGF, e.g., pH 1.6) at 37°C with constant stirring.[11]

-

Sampling : Periodically withdraw samples for a set duration (e.g., 30 minutes) to measure the dissolution rate in the acidic environment.

-

Intestinal Phase : After the gastric phase, adjust the pH of the dissolution medium to simulate intestinal conditions (e.g., pH 5.2, then 6.8) by adding a concentrated buffer solution.[11]

-

Continued Sampling : Continue to withdraw and analyze samples to observe the drug's behavior (e.g., precipitation or maintenance of a supersaturated state) upon the pH increase.[11]

Mechanism of Action and Signaling Pathway

Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the oncogenic driver in CML.[12][13] It binds to and stabilizes the inactive conformation of the kinase domain of the Abl protein, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that lead to cell proliferation and survival.[1][5][14]

The following diagram illustrates the simplified Bcr-Abl signaling pathway and the inhibitory action of nilotinib.

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Conclusion

The aqueous solubility of this compound is intrinsically low and highly pH-dependent, posing a significant hurdle for its oral delivery. As a BCS Class IV compound, its absorption is limited by both poor solubility and poor permeability.[4][6] A thorough understanding of its solubility profile, guided by robust experimental protocols, is essential for the development of enabling formulations, such as amorphous solid dispersions or nanoparticle systems, designed to enhance its bioavailability.[11] The potent and specific inhibition of the Bcr-Abl signaling pathway underscores its therapeutic importance, justifying continued research into overcoming its biopharmaceutical challenges.

References

- 1. This compound: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. arasto.com [arasto.com]

- 4. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN112294971B - Nilotinib compositions having improved solubility - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | C28H25ClF3N7O2 | CID 16757572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bcr-Abl Kinase Inhibition by Nilotinib Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib (B1678881) Hydrochloride Monohydrate, a second-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML). Developed to overcome the resistance observed with the first-generation inhibitor, imatinib (B729), Nilotinib is a potent and selective inhibitor of the Bcr-Abl kinase, the constitutively active oncoprotein driving CML pathogenesis. This technical guide provides an in-depth examination of Nilotinib's mechanism of action, the signaling pathways it disrupts, quantitative measures of its efficacy, mechanisms of resistance, and detailed experimental protocols for its preclinical evaluation.

Introduction: The Bcr-Abl Oncoprotein

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11). This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene with the breakpoint cluster region (BCR) gene, creating the BCR-ABL1 fusion gene.

The resulting Bcr-Abl protein is a constitutively active, cytoplasmic tyrosine kinase. Unlike its normal cellular counterpart, c-Abl, which is tightly regulated, Bcr-Abl is perpetually "switched on." This uncontrolled kinase activity leads to the phosphorylation of numerous downstream substrates, activating a cascade of signaling pathways that drive the malignant phenotype of CML: uncontrolled cell proliferation, resistance to apoptosis, and altered cell adhesion.[1]

Mechanism of Action of Nilotinib

Nilotinib functions as an ATP-competitive inhibitor. It was rationally designed to bind with high affinity and selectivity to the ATP-binding site within the kinase domain of the Bcr-Abl protein.[2] By occupying this site, Nilotinib prevents the binding of ATP, thereby blocking the transfer of a phosphate (B84403) group to tyrosine residues on downstream substrates. This inhibition effectively shuts down the aberrant signaling cascade initiated by Bcr-Abl.[3]

Structural studies reveal that Nilotinib, like imatinib, binds to and stabilizes the inactive "DFG-out" conformation of the Abl kinase domain.[4] However, it forms more optimized interactions within the binding pocket, leading to a significantly higher potency—approximately 20- to 50-fold greater than imatinib against wild-type Bcr-Abl.[3][5] This increased potency is also crucial for its activity against many of the Bcr-Abl mutations that confer resistance to imatinib.[6]

Bcr-Abl Downstream Signaling

The constitutive activity of Bcr-Abl leads to the activation of several critical downstream signaling pathways that are central to the CML phenotype. Nilotinib's inhibition of Bcr-Abl effectively blocks these pathways.

-

RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is crucial for cell proliferation. Bcr-Abl activates RAS through the GRB2/SOS adapter protein complex, leading to a phosphorylation cascade that culminates in the activation of ERK, which then translocates to the nucleus to regulate transcription factors involved in cell growth.[3][7]

-

PI3K/AKT/mTOR Pathway : This pathway is a major driver of cell survival and inhibits apoptosis. Bcr-Abl can activate PI3K, which in turn activates AKT. AKT then phosphorylates and inactivates pro-apoptotic proteins like BAD and promotes cell survival through the mTOR complex.[3][7]

-

JAK/STAT Pathway : Bcr-Abl also directly phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Activated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of anti-apoptotic genes like Bcl-xL.[1]

References

- 1. Long-term benefits and risks of frontline nilotinib vs imatinib for chronic myeloid leukemia in chronic phase: 5-year update of the randomized ENESTnd trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. atcc.org [atcc.org]

- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Nilotinib Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor, represents a significant milestone in the targeted therapy of Chronic Myeloid Leukemia (CML).[1][2] Developed by Novartis and sold under the brand name Tasigna, it was rationally designed to overcome the resistance and intolerance observed with the first-line treatment, imatinib (B729).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical significance of Nilotinib Hydrochloride Monohydrate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Rationale

The development of nilotinib was a direct response to the clinical challenges posed by imatinib resistance in CML patients.[1] The primary molecular target in CML is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[1][5][6][7] While imatinib proved effective, a significant number of patients developed resistance, often due to point mutations in the Bcr-Abl kinase domain that hinder imatinib binding.

Recognizing this, scientists at Novartis embarked on a rational drug design campaign based on the crystal structure of the Abl-imatinib complex.[1][3] The goal was to create a molecule with a higher binding affinity and the ability to inhibit a wide range of imatinib-resistant Bcr-Abl mutants.[1] This effort led to the discovery of nilotinib (formerly AMN107), a phenylamino-pyrimidine derivative structurally related to imatinib but exhibiting 10- to 30-fold greater potency in inhibiting Bcr-Abl tyrosine kinase activity.[1][3][4][8]

Mechanism of Action: Targeting the Bcr-Abl Kinase

Nilotinib functions as a selective inhibitor of the Bcr-Abl tyrosine kinase.[3][6][9] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[1][5][10] This competitive inhibition prevents the phosphorylation of substrate proteins that are crucial for downstream signaling pathways, thereby blocking the signal transduction that leads to cell proliferation and promoting apoptosis in Bcr-Abl-expressing cells.[1][5]

Beyond Bcr-Abl, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including KIT, PDGFR, LCK, EPHA3, EPHA8, DDR1, DDR2, and ZAK.[3] Its potent and selective action against Bcr-Abl, including many mutated forms, underpins its efficacy in patients who have developed resistance to imatinib.[1] However, it is notably ineffective against the T315I mutation.[10][11]

Signaling Pathway

The Bcr-Abl oncoprotein activates several downstream signaling pathways critical for leukemogenesis. These include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival.[12][13][14] Nilotinib's inhibition of Bcr-Abl effectively shuts down these aberrant signaling cascades.

Synthesis of this compound

Several synthetic routes for nilotinib have been developed. A common and efficient approach involves the condensation of key intermediates. The following sections detail a representative synthesis pathway and the associated experimental protocols.

Synthetic Workflow

The synthesis of nilotinib can be conceptualized as a multi-step process that culminates in the formation of the final active pharmaceutical ingredient.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes.[15][16][17]

Step 1: Synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

-

Chlorination of 4-methyl-3-nitrobenzoic acid: To a solution of 4-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride. Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or HPLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain 4-methyl-3-nitrobenzoyl chloride.

-

Condensation: Dissolve 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline in an appropriate solvent (e.g., dichloromethane) and cool in an ice bath. Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride in the same solvent. Add a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated. Stir the reaction mixture at room temperature until completion. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Add a reducing agent, such as stannous chloride (SnCl2) in the presence of concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[15][17]

-

Monitor the reaction until the nitro group is completely reduced to an amino group.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide.

Step 3: Guanidination and Cyclization to form Nilotinib Base

-

Treat the amino compound from Step 2 with cyanamide (B42294) in the presence of an acid (e.g., hydrochloric acid) in a solvent like n-butanol at elevated temperatures. This forms the guanidino intermediate.[15]

-

Condense the resulting guanidino-benzamide derivative with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a high-boiling solvent such as n-butanol at reflux temperature.[15]

-

Upon completion of the reaction, cool the mixture to allow the nilotinib base to precipitate.

-

Filter the solid, wash with appropriate solvents (e.g., water and methanol), and dry under vacuum to yield pure nilotinib base.[15]

Step 4: Formation of this compound

-

Dissolve the nilotinib base in a suitable solvent system, such as a mixture of ethanol and water.

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol).[18]

-

Heat the mixture to ensure complete dissolution and then cool slowly to induce crystallization.

-

Filter the resulting crystals, wash with a cold solvent, and dry under controlled conditions to obtain this compound.

Quantitative Data

Nilotinib's potency and efficacy have been extensively characterized through in vitro assays and clinical trials.

Table 1: In Vitro Inhibitory Activity (IC50 Values)

| Target Kinase | IC50 (nM) | Reference |

| Bcr-Abl | < 30 | [19] |

| Bcr-Abl (in K562 cells) | 30 | [11] |

| Bcr-Abl (wildtype, recombinant) | 15 - 60 | [11][20] |

| c-KIT | 210 | [20] |

| PDGFR | 69 | [20] |

| CSF-1R | 125 - 250 | [20] |

| DDR1 | 3.7 | [20] |

Table 2: Pharmacokinetic Properties of Nilotinib

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 - 4 hours | [21][22] |

| Elimination Half-life | ~17 hours | [10][21] |

| Metabolism | Primarily via CYP3A4 (oxidation and hydroxylation) | [10][21][22] |

| Excretion | >90% in feces | [10] |

| Effect of High-Fat Meal | Increased bioavailability (up to 82%) | [22][23] |

Table 3: Summary of Key Clinical Trial Results

| Study | Phase | Patient Population | Key Finding | Reference |

| ENESTnd | III | Newly diagnosed Ph+ CML-CP | Nilotinib showed superior efficacy over imatinib in achieving earlier and deeper molecular responses. | [24][25] |

| ENEST1st | - | Newly diagnosed CML-CP | At 18 months, 38.4% of patients achieved a deep molecular response (MR4). | [24] |

| Phase II | II | Newly diagnosed CP-CML (400 mg BID) | At 5 years, estimated event-free survival was 89% and overall survival was 93%. | [26] |

| Pediatric Study | II | Pediatric Ph+ CML-CP (resistant/intolerant) | 48% of patients achieved a major molecular response by 12 cycles. | [27] |

| Alzheimer's Disease | II | Mild dementia due to Alzheimer's | Nilotinib was found to be safe and well-tolerated. | [28] |

Conclusion

The discovery and development of this compound exemplify the power of rational drug design in addressing clinical challenges. By specifically targeting the molecular driver of CML, nilotinib has provided a potent and effective therapeutic option for patients, particularly those who have developed resistance to earlier treatments. The synthetic pathways developed for its production are robust, allowing for the large-scale manufacturing of this life-saving medication. Ongoing research continues to explore the full therapeutic potential of nilotinib, including its application in other malignancies and neurodegenerative diseases. This guide provides a foundational understanding for scientists and researchers dedicated to advancing the field of targeted therapeutics.

References

- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.foxchase.org [profiles.foxchase.org]

- 3. Nilotinib - Wikipedia [en.wikipedia.org]

- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 6. Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. asianpubs.org [asianpubs.org]

- 16. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

- 17. EP2626355A1 - Process for the preparation of nilotinib hydrochloride - Google Patents [patents.google.com]

- 18. Synthesis routes of Nilotinib hydrochloride [benchchem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. ClinPGx [clinpgx.org]

- 21. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontline nilotinib in patients with chronic myeloid leukemia in chronic phase: results from the European ENEST1st study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cancernetwork.com [cancernetwork.com]

- 26. Long-term results of a phase 2 trial of nilotinib 400 mg twice daily in newly diagnosed patients with chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. fda.gov [fda.gov]

- 28. Nilotinib Appears Safe and Affects Biomarkers in Alzheimer’s Disease Clinical Trial | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]

Nilotinib Hydrochloride Monohydrate: A Comprehensive Technical Review of Targets Beyond Bcr-Abl

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the management of Chronic Myeloid Leukemia (CML) due to its potent and selective inhibition of the Bcr-Abl fusion protein.[1][2] However, the therapeutic efficacy and toxicological profile of Nilotinib are not solely dictated by its on-target activity. A growing body of evidence reveals that Nilotinib interacts with a range of other kinases, leading to a variety of "off-target" effects. This technical guide provides an in-depth analysis of the molecular targets of Nilotinib Hydrochloride Monohydrate beyond Bcr-Abl. It summarizes quantitative data on its inhibitory activity, presents detailed experimental methodologies for target profiling, and visualizes the key signaling pathways affected. A thorough understanding of this polypharmacology is crucial for optimizing its current therapeutic applications and for guiding the development of next-generation TKIs with improved selectivity and novel indications.

Introduction

Nilotinib was rationally designed based on the structure of imatinib (B729) to achieve greater potency and to overcome resistance mediated by Bcr-Abl mutations.[3][4] Its mechanism of action involves binding to the ATP-binding site of the kinase domain, stabilizing the inactive conformation and thereby preventing downstream signaling cascades that drive cellular proliferation and survival.[5][6] While its success in CML is well-documented, the clinical profile of Nilotinib, including its adverse effects and potential efficacy in other malignancies, can be partly attributed to its engagement with other protein kinases.[7][8] This guide focuses on these alternative targets, providing a technical resource for researchers in oncology, immunology, and drug development.

Key Off-Target Kinases of Nilotinib

Nilotinib exhibits inhibitory activity against several other tyrosine kinases, many of which are implicated in oncogenesis and immune regulation. The following sections detail these interactions.

Receptor Tyrosine Kinases (RTKs)

Nilotinib demonstrates significant inhibitory action against several receptor tyrosine kinases crucial for various cellular processes.

-

c-Kit: This receptor tyrosine kinase is a key driver in gastrointestinal stromal tumors (GIST) and certain types of leukemia.[9] Nilotinib's inhibition of c-Kit provides a rationale for its investigation in these cancers.[10]

-

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): PDGFRs are involved in cell growth, proliferation, and angiogenesis.[7][11] Dysregulation of PDGFR signaling is a hallmark of several cancers, making it a relevant target for Nilotinib.[6]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor plays a critical role in the survival, proliferation, and differentiation of macrophages.[12] Inhibition of CSF-1R by Nilotinib may contribute to its immunomodulatory effects.

-

Discoidin Domain Receptors (DDR1 and DDR2): These are unique receptor tyrosine kinases that are activated by collagen.[13] DDR1 has been implicated in cancer cell invasion and metastasis, and Nilotinib has been shown to inhibit its kinase activity.[13][14]

Non-Receptor Tyrosine Kinases

Beyond RTKs, Nilotinib also targets intracellular non-receptor tyrosine kinases.

-

Src Family Kinases (e.g., LCK): The Src family of kinases are pivotal in various signaling pathways, including immune cell activation. Nilotinib inhibits Lymphocyte-specific protein tyrosine kinase (LCK), a key mediator of T-cell receptor (TCR) signaling, which underlies its immunosuppressive effects on T-lymphocytes.[1][15]

-

MAPK11 (p38β) and MAPK12 (p38α): Mitogen-activated protein kinases are central to cellular responses to stress, inflammation, and apoptosis. Nilotinib has been found to bind to p38α and p38β.[8][16]

-

ZAK (Sterile Alpha and TIR Motif Containing 1): Nilotinib has been shown to bind with very high affinity to ZAK kinase, a member of the MAPKKK family.[8]

Quantitative Data: Inhibitory Profile of Nilotinib

The following tables summarize the in vitro inhibitory potency of Nilotinib against its key non-Bcr-Abl kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| c-Kit | 210 | Autophosphorylation assay | [17] |

| PDGFRα/β | 69 | Autophosphorylation assay | [17] |

| CSF-1R | 125 - 250 | Autophosphorylation assay | [17] |

| DDR1 | 3.7 | Autophosphorylation assay | [17] |

| LCK | 550 | In vitro kinase assay | [1] |

| LCK | 5200 | In vitro kinase assay | [1] |

| p38α (MAPK12) | 356 | Kinase activity assay | [16] |

| p38β (MAPK11) | 14 - 75 | Kinase activity assay | [16] |

Note: IC50 values can vary significantly based on the experimental conditions, including the specific assay format, substrate concentrations, and the source of the enzyme.

Signaling Pathways Targeted by Nilotinib

Nilotinib's interaction with its off-target kinases leads to the modulation of several critical signaling pathways.

c-Kit and PDGFR Signaling

Inhibition of c-Kit and PDGFR by Nilotinib disrupts downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7][18][19]

Nilotinib blocks c-Kit and PDGFR signaling pathways.

DDR1 Signaling

Nilotinib's inhibition of DDR1 prevents collagen-induced activation and downstream signaling, which has been shown to involve the phosphorylation of BCR, ultimately impacting β-catenin transcriptional activity and tumor cell invasion.[13][14][15]

Nilotinib inhibits the DDR1-BCR signaling axis.

T-Cell Receptor (TCR) Signaling

Nilotinib's inhibition of LCK disrupts the initial steps of T-cell activation following antigen presentation. This interference with TCR signaling leads to reduced T-cell proliferation and cytokine production.[1][15]

Nilotinib disrupts T-cell receptor signaling via LCK inhibition.

Experimental Protocols

The characterization of Nilotinib's activity against various kinases relies on a range of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 of Nilotinib against a purified kinase.

Objective: To measure the concentration of Nilotinib required to inhibit 50% of the activity of a target kinase.

Materials:

-

Recombinant purified target kinase (e.g., c-Kit, PDGFR, LCK)

-

Specific peptide substrate for the kinase

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader

Procedure:

-

Prepare Nilotinib Dilutions: Create a serial dilution of Nilotinib in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

-

Assay Plate Preparation: To each well of a 96-well plate, add the kinase, the specific peptide substrate, and the diluted Nilotinib or vehicle control (DMSO).

-

Initiate Kinase Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Stop Reaction and Detection: Terminate the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each Nilotinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

References

- 1. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DDR1-BCR signaling by nilotinib [pfocr.wikipathways.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of DDR1-BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DDR1 inhibition as a new therapeutic strategy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scientificarchives.com [scientificarchives.com]

- 17. ashpublications.org [ashpublications.org]

- 18. researchgate.net [researchgate.net]

- 19. sinobiological.com [sinobiological.com]

In-Vitro Activity of Nilotinib Against Imatinib-Resistant Mutants: A Technical Guide

This technical guide provides a comprehensive overview of the in-vitro activity of Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), against imatinib-resistant BCR-ABL mutants. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on Nilotinib's potency, details relevant experimental protocols, and visualizes critical biological pathways and workflows.

Introduction: The Challenge of Imatinib (B729) Resistance

Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the constitutively active BCR-ABL tyrosine kinase.[1][2][3] However, the emergence of resistance, primarily through point mutations in the BCR-ABL kinase domain, has posed a significant clinical challenge.[4][5][6][7][8] These mutations can impair imatinib binding, leading to disease progression.[8][9]

Nilotinib, a phenylamino-pyrimidine derivative, was rationally designed to have a higher binding affinity and greater potency against BCR-ABL than imatinib.[1][3] It is effective against a wide range of imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I mutation.[9][10][11] This guide delves into the in-vitro data that substantiates Nilotinib's efficacy in overcoming imatinib resistance.

Quantitative Analysis: In-Vitro Potency of Nilotinib

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Nilotinib and Imatinib against various BCR-ABL mutants, as determined by cellular proliferation assays using Ba/F3 murine pro-B cells engineered to express these mutants.

| BCR-ABL Mutant | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Sensitivity to Nilotinib |

| Wild-Type | 280 - 600 | 15 - 30 | High |

| M244V | - | < 70 | High |

| G250E | > 3000 | < 70 | High |

| Q252H | - | < 70 | High |

| Y253F | - | < 200 | Medium |

| Y253H | > 3000 | < 450 | Low |

| E255K | > 3000 | < 200 | Medium |

| E255V | > 3000 | < 450 | Low |

| F311L | - | < 70 | High |

| T315I | > 3000 | > 2000 | Insensitive |

| F317L | - | < 70 | High |

| M351T | - | < 70 | High |

| F359V | > 3000 | < 200 | Medium |

| L387M | - | < 70 | High |

| H396P | - | < 70 | High |

| H396R | - | < 70 | High |

| F486S | - | - | High |

Note: IC50 values are compiled from multiple sources and can vary based on specific experimental conditions.[10][12][13][14] Sensitivity categories are based on O'Hare et al. (2007) where for nilotinib: sensitive, ≤50 nM; intermediate, ≤500 nM; insensitive, >500 nM.[13]

Experimental Protocols

Robust and reproducible in-vitro assays are fundamental to evaluating the efficacy of TKIs. Below are detailed methodologies for key experiments.

Generation of Cell Lines Expressing BCR-ABL Mutants

This protocol describes the generation of stable cell lines to test the efficacy of Nilotinib against specific mutations.

-

Vector Construction : The cDNA of the desired human BCR-ABL mutant is cloned into a murine stem cell virus (MSCV)-based retroviral vector.

-

Retrovirus Production : The retroviral vector is transfected into a packaging cell line (e.g., HEK293T) to produce replication-incompetent retroviruses.

-

Transduction of Ba/F3 Cells : The Ba/F3 murine pro-B cell line, which is dependent on IL-3 for survival, is transduced with the retroviral supernatant.

-

Selection and Expansion : Transduced cells are selected in a medium lacking IL-3 but containing the appropriate selection antibiotic. Only cells successfully expressing the constitutively active BCR-ABL kinase will survive and proliferate.

-

Verification : The expression of the specific BCR-ABL mutant is confirmed by Western blotting and sequencing.

Cell Viability/Proliferation Assay

This assay quantifies the effect of Nilotinib on the proliferation of BCR-ABL-expressing cells.

-

Cell Seeding : Ba/F3 cells expressing a specific BCR-ABL mutant are seeded into 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Drug Preparation and Addition : Nilotinib is dissolved in DMSO to create a stock solution and then serially diluted in the culture medium to achieve a range of final concentrations (e.g., 0-10,000 nM). 100 µL of the diluted drug is added to the appropriate wells.

-

Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.

-

For MTT : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan (B1609692) crystals are then dissolved in 150 µL of DMSO, and the absorbance is read at 570 nm.

-

-

Data Analysis : The absorbance values are normalized to the untreated control wells. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizing a Key Signaling Pathway and Experimental Workflow

BCR-ABL Signaling Pathway and TKI Inhibition

Caption: BCR-ABL signaling and Nilotinib's mechanism of inhibition.

Experimental Workflow for In-Vitro TKI Testing

Caption: Workflow for assessing Nilotinib's in-vitro activity.

Conclusion

The in-vitro data strongly support the role of Nilotinib as a potent inhibitor of a wide array of imatinib-resistant BCR-ABL mutants. Its significantly lower IC50 values against most of these mutants, with the exception of T315I, underscore its importance as a second-line therapy for CML. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel TKIs to address the ongoing challenge of drug resistance in cancer therapy.

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Nilotinib: optimal therapy for patients with chronic myeloid leukemia and resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medscape.com [medscape.com]

The Preclinical Journey of Nilotinib Hydrochloride Monohydrate: An In-depth Technical Guide to its Metabolism and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and pharmacokinetic profile of nilotinib (B1678881) hydrochloride monohydrate in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of nilotinib, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetic Profile of Nilotinib in Preclinical Species

Nilotinib exhibits significant inter-species variability in its pharmacokinetic parameters. The following tables summarize key data from single-dose intravenous and oral administration studies in various animal models.

Table 1: Pharmacokinetic Parameters of Nilotinib Following a Single Intravenous (IV) Dose

| Species | Dose (mg/kg) | Half-Life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Reference |

| Mouse (C57BL/6) | 10 | 2.1 | - | - | [1] |

| Rat | 1 | - | - | 0.55 - 3.9 | [2] |

| Dog (Beagle) | 3 | - | Moderate | 0.55 - 3.9 | [2] |

| Monkey (Cynomolgus) | - | - | Moderate | 0.55 - 3.9 | [2] |

| Guinea Pig | 10 | 2.1 | 11.9 | - | [1] |

| Prairie Dog | 10 | 6.5 | - | - | [1] |

Note: '-' indicates data not available in the cited sources.

Table 2: Pharmacokinetic Parameters of Nilotinib Following a Single Oral (PO) Dose

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-Life (t½) (h) | Oral Bioavailability (F%) | Reference |

| Mouse (C57BL/6) | 10 | ~18,000 | 0.5 | 2.94 | 50 | [1] |

| Rat | - | - | 0.5 - 4 | - | 17 - 44 | [2] |

| Dog (Beagle) | - | - | 0.5 - 4 | - | 17 - 44 | [2] |

| Monkey (Cynomolgus) | 10 | 410 | 1.67 | 5.16 | 13 | [1] |

| Guinea Pig | 10 | <10 | - | - | - | [1] |

| Prairie Dog | 20 | 1673 | 7.2 | 7.57 | 24 | [1] |

Note: '-' indicates data not available in the cited sources.

Table 3: Plasma Protein Binding of Nilotinib in Preclinical Species and Humans

| Species | Plasma Protein Binding (%) |

| Mouse, Rat, Dog, Monkey | >97.5 |

| Human | >97.5 |

Metabolism of Nilotinib

The metabolism of nilotinib is primarily hepatic and is mediated mainly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. The primary metabolic pathways are oxidation and hydroxylation.[3][4] Unchanged nilotinib is the main circulating component in plasma.[3] Several metabolites have been identified in preclinical species and humans, though none are considered to significantly contribute to the overall pharmacological activity of the drug.[4][5]

The following diagram illustrates the main metabolic pathways of nilotinib.

References

- 1. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]

Structural Analysis of Nilotinib Bound to the Abl Kinase Domain: A Technical Guide

Introduction

Nilotinib (marketed as Tasigna) is a second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML).[1] Its development was a significant step forward in overcoming the resistance observed with the first-generation TKI, Imatinib (B729). Nilotinib was rationally designed based on the structure of the Imatinib-Abl complex to achieve higher potency and specificity for the Bcr-Abl kinase, the oncoprotein driving CML.[2][3] This guide provides an in-depth technical overview of the structural and quantitative aspects of the Nilotinib-Abl kinase domain interaction, intended for researchers, scientists, and professionals in the field of drug development.

Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Abl kinase domain. A key characteristic of its mechanism is its high affinity for the inactive "DFG-out" conformation of the kinase.[1] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif of the activation loop is oriented away from the ATP-binding site. By stabilizing this inactive state, Nilotinib prevents the kinase from adopting its active conformation, thereby blocking the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.[1]

Quantitative Analysis of Nilotinib-Abl Kinase Interaction

Nilotinib exhibits significantly greater potency against the wild-type Bcr-Abl kinase compared to Imatinib.[4][5] Its efficacy extends to a wide range of Imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I "gatekeeper" mutation.[4][6] The following tables summarize the in vitro inhibitory potency of Nilotinib against its primary target, the Abl kinase, as well as other key kinases.

Table 1: In Vitro Inhibitory Potency of Nilotinib against Bcr-Abl Kinase

| Target | IC50 (nM) | Reference(s) |

| Wild-type Bcr-Abl | < 30 | [5] |

| M244V | < 70 | [6] |

| G250E | < 70 | [6] |

| Q252H | < 70 | [6] |

| Y253F | < 200 | [6] |

| Y253H | < 450 | [4][6] |

| E255K | < 200 | [4][6] |

| E255V | < 450 | [4][6] |

| F311L | < 70 | [6] |

| T315I | > 10,000 | [4][6] |

| F317L | < 70 | [6] |

| M351T | < 70 | [6] |

| F359V | < 450 | [4][6] |

| H396P | < 70 | [6] |

| H396R | < 70 | [6] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[7]

Table 2: Selectivity Profile of Nilotinib against Other Kinases

| Kinase | IC50 (nM) | Reference(s) |

| c-Kit (wild-type) | 35 | [2] |

| PDGFRα | < 25 | [2] |

| PDGFRβ | - | |

| Src | Insensitive | [8] |

Structural Insights into the Nilotinib-Abl Kinase Complex

The crystal structure of Nilotinib in complex with the human Abl kinase domain (PDB ID: 3CS9) reveals the molecular basis for its high potency and specificity. Nilotinib binds to the inactive, "DFG-out" conformation of the kinase, similar to Imatinib.[3] This binding mode is crucial for its inhibitory activity.

Key molecular interactions between Nilotinib and the Abl kinase domain include:

-

Hydrogen Bonds: The aminopyrimidine core of Nilotinib forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Met318. Additionally, hydrogen bonds are formed with the side chains of Glu286 and Asp381.[3][9]

-

Hydrophobic Interactions: The trifluoromethylphenyl and methyl-imidazole groups of Nilotinib engage in extensive hydrophobic interactions with residues lining the ATP-binding pocket. These interactions contribute significantly to the high binding affinity of the inhibitor.

The structural differences between Nilotinib and Imatinib, particularly in the regions that interact with the P-loop and the activation loop, are thought to be responsible for Nilotinib's ability to inhibit many Imatinib-resistant mutants.[3]

Experimental Protocols

Expression and Purification of the Abl Kinase Domain for Structural Studies

This protocol describes a general method for the bacterial expression and purification of the human Abl kinase domain.

a. Expression:

-

The human Abl kinase domain (residues 229-511) is subcloned into a bacterial expression vector, such as pET-28a, often with an N-terminal His-tag for purification.[8]

-

For improved solubility and to prevent toxic levels of kinase activity in the host cells, the Abl kinase is often co-expressed with a tyrosine phosphatase, such as YopH.[8][10]

-

The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).

-

Cultures are grown at 37°C to an OD600 of approximately 1.2, then cooled to 18°C before induction with IPTG (e.g., 0.2 mM) for overnight expression.[8]

b. Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl, 5% glycerol, 25 mM imidazole).[8]

-

Cell lysis is performed by sonication or high-pressure homogenization.

-

The soluble lysate is cleared by centrifugation and applied to a Ni-NTA affinity column.

-

The column is washed with lysis buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

The His-tagged Abl kinase domain is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

If required, the His-tag can be cleaved using a specific protease (e.g., TEV protease).[10]

-

Further purification can be achieved by size-exclusion chromatography to obtain a homogenous protein sample.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a typical ELISA-based method for determining the IC50 of Nilotinib against the Abl kinase.

a. Reagents and Materials:

-

Recombinant human Abl kinase domain

-

Biotinylated peptide substrate

-

Nilotinib stock solution (in DMSO)

-

ATP solution

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Streptavidin-coated 96-well plates

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

b. Procedure:

-

Coat the streptavidin plate with the biotinylated peptide substrate and wash to remove unbound substrate.

-

Prepare serial dilutions of Nilotinib in kinase reaction buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).

-

Add the Nilotinib dilutions or vehicle control (DMSO) to the appropriate wells.

-

Add the recombinant Abl kinase to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP. The ATP concentration should be close to the Km for the kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Wash the plate and add the anti-phosphotyrosine-HRP antibody. Incubate to allow for binding to the phosphorylated substrate.

-

Wash away the unbound antibody and add the TMB substrate.

-

Stop the color development with a stop solution and read the absorbance at the appropriate wavelength.

c. Data Analysis:

-

Calculate the percentage of kinase inhibition for each Nilotinib concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Nilotinib concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

X-ray Crystallography of the Nilotinib-Abl Kinase Complex

This protocol provides a general framework for the crystallization and structure determination of the Nilotinib-Abl complex.

a. Crystallization:

-

The purified Abl kinase domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

Nilotinib is added to the protein solution in a slight molar excess and incubated to allow for complex formation.

-

Crystallization screening is performed using various commercially available or custom-made screens via sitting-drop or hanging-drop vapor diffusion methods.

-

Crystals are grown by equilibrating the protein-inhibitor drop against a reservoir solution.

b. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed and scaled.

-

The structure is solved by molecular replacement using a known Abl kinase structure as a search model.

-

The model of the Nilotinib-Abl complex is built into the electron density map and refined to yield the final structure.

Visualizations

Signaling Pathway

Caption: Nilotinib inhibits BCR-Abl, blocking downstream signaling pathways.

Experimental Workflow

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

References

- 1. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular interactions of c-ABL mutants in complex with imatinib/nilotinib: a computational study using linear interaction energy (LIE) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ocw.mit.edu [ocw.mit.edu]

In-Depth Technical Guide to the Research Applications of Nilotinib Hydrochloride Monohydrate (CAS 923288-90-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib (B1678881) Hydrochloride Monohydrate, a potent second-generation tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic agent in oncology and is under active investigation for its potential in neurodegenerative diseases. This technical guide provides a comprehensive overview of its research applications, mechanism of action, and relevant experimental protocols to support drug discovery and development efforts.

Physicochemical Properties

| Property | Value |

| CAS Number | 923288-90-8 |

| Molecular Formula | C₂₈H₂₂F₃N₇O · HCl · H₂O |

| Molecular Weight | 583.99 g/mol |

| Appearance | White to slightly yellowish or greenish-yellowish powder |

| Solubility | pH-dependent; solubility decreases with increasing pH. Practically insoluble in aqueous solutions with a pH of 4.5 or higher. Sparingly soluble in ethanol (B145695) and methanol. |

| pKa | pKa1 = 2.1, pKa2 = 5.4 |

Mechanism of Action

Nilotinib functions as a selective inhibitor of several critical tyrosine kinases implicated in oncogenesis and other disease processes. Its primary target is the aberrant Bcr-Abl kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1] Nilotinib binds to the ATP-binding site of the Bcr-Abl protein, stabilizing its inactive conformation.[1] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive uncontrolled cell proliferation and survival in CML cells.[1]

Beyond Bcr-Abl, nilotinib also demonstrates potent inhibitory activity against other tyrosine kinases, including:

-

c-KIT: A receptor tyrosine kinase involved in the pathogenesis of gastrointestinal stromal tumors (GIST).

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): Implicated in various malignancies and fibrotic diseases.[2]

-

Discoidin Domain Receptor 1 (DDR1): A collagen receptor tyrosine kinase that is being explored as a therapeutic target in various cancers and inflammatory diseases.[3]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in the regulation of macrophages and osteoclasts.[4]

The targeted inhibition of these kinases underscores the broad therapeutic potential of nilotinib.

Research Applications

Chronic Myeloid Leukemia (CML)

Nilotinib is a cornerstone in the treatment of Ph+ CML, particularly for patients who have developed resistance or intolerance to the first-generation TKI, imatinib (B729).[5] Its higher potency allows it to overcome many of the Bcr-Abl kinase domain mutations that confer imatinib resistance.[4]